6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one chemical structure and properties
6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one chemical structure and properties
An In-Depth Technical Guide to 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one and its Structural Congeners
Executive Summary
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in numerous biologically active compounds and functional materials.[1][2] This guide provides a detailed technical overview of a specific derivative, 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one. Due to the limited availability of direct experimental data for this exact molecule in public literature, this document synthesizes information from closely related structural analogues, primarily 6-chloro-1-indanone and 7-methyl-1-indanone, to provide a robust and predictive profile.[3][4] We will cover its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route based on established chemical principles, potential research applications, and essential safety protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this class of compounds.
The 1-Indanone Scaffold: A Cornerstone in Chemical Science
The 1-indanone ring system, consisting of a benzene ring fused to a five-membered cyclopentanone ring, is a foundational building block in organic synthesis.[5] Its rigid, bicyclic structure and the reactivity of the ketone group make it an ideal starting point for creating complex molecular architectures.
Derivatives of 1-indanone have demonstrated a vast range of biological activities, positioning them as critical intermediates in pharmaceutical development. Notable applications include:
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Antiviral and Antibacterial Agents: The scaffold is present in compounds designed to combat various pathogens.[1]
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Anticancer Therapeutics: Certain indanone derivatives exhibit cytotoxicity against cancer cell lines, making them promising candidates for oncology research.[1][2]
-
Neurodegenerative Disease Treatment: The well-known Alzheimer's drug, Donepezil, is structurally related to the indanone core, highlighting its importance in developing agents that act on the central nervous system.[2]
-
Anti-inflammatory and Analgesic Drugs: The non-steroidal anti-inflammatory drug (NSAID) Sulindac features an indenone core, showcasing the scaffold's utility in this therapeutic area.[2][6]
Beyond medicine, these compounds are used in the synthesis of dyes, agrochemicals, and advanced materials, demonstrating their versatility.[6]
Molecular Profile of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one
Chemical Structure and Nomenclature
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IUPAC Name: 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one
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Molecular Formula: C₁₀H₉ClO
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Molecular Weight: 180.63 g/mol [7]
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Core Structure: A 2,3-dihydro-1H-inden-1-one core substituted with a chlorine atom at the 6-position and a methyl group at the 7-position of the aromatic ring.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | White to off-white solid | Based on analogues like 6-chloro-1-indanone.[8][9] |
| Melting Point (°C) | 75-85 | Estimated range; 6-chloro-1-indanone melts at 71-79 °C.[9][10] |
| Boiling Point (°C) | >250 | High boiling point is expected due to molecular weight and polarity. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate). | Typical for chlorinated aromatic ketones.[8] |
| XLogP3-AA | ~2.5-3.0 | Prediction based on the addition of a methyl group to the 6-chloro-1-indanone structure (XLogP3-AA = 2.3).[3] |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 1 (Ketone oxygen) |
Synthesis and Mechanistic Considerations
The most established and reliable method for constructing the 1-indanone ring system is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative.[1][11] This reaction is typically catalyzed by a strong Brønsted or Lewis acid.
Proposed Retrosynthetic Pathway
A logical retrosynthetic analysis points to 3-(3-chloro-2-methylphenyl)propanoic acid as the key precursor for the target molecule. The disconnection occurs at the C4a-C9 bond, corresponding to the intramolecular electrophilic aromatic substitution.
Detailed Experimental Protocol (Adapted)
The following protocol is adapted from a validated procedure for the synthesis of 6-chloro-1-indanone.[10] This method should be considered a starting point for optimization.
Objective: To synthesize 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one via intramolecular Friedel-Crafts acylation.
Materials:
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3-(3-Chloro-2-methylphenyl)propanoic acid (1.0 eq)
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Trifluoromethanesulfonic acid (TFSA) (3.0 eq) or Aluminum Chloride (AlCl₃) (1.2 eq)
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Anhydrous Dichloromethane (DCM)
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Ice water
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for elution)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the starting material, 3-(3-chloro-2-methylphenyl)propanoic acid, in anhydrous DCM.
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Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoromethanesulfonic acid dropwise to the stirred solution. Causality Note: The strong acid protonates the carboxylic acid, facilitating the formation of the acylium ion electrophile necessary for the ring-closing reaction. The reaction is performed at 0 °C to control the initial exothermic reaction.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, carefully pour the reaction mixture into a beaker of ice water to quench the reaction. Self-Validation: The quenching step deactivates the acid catalyst and precipitates the product if it is insoluble.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one.
Spectroscopic and Analytical Characterization (Predicted)
No experimental spectra for the title compound are publicly available. The following predictions are based on fundamental principles of spectroscopy and data from analogous structures.
Workflow for Structural Confirmation
Predicted Spectral Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Region (2H): Two doublets expected around δ 7.2-7.8 ppm. The proton at C5 will be influenced by the adjacent chlorine, and the proton at C4 by the adjacent ketone. Aliphatic Region (4H): Two triplets expected. The protons at C2 (adjacent to the carbonyl) should appear downfield (~δ 3.0-3.2 ppm) compared to the protons at C3 (~δ 2.6-2.8 ppm).[12][13] Methyl Region (3H): A sharp singlet around δ 2.2-2.5 ppm. |
| ¹³C NMR | Carbonyl Carbon: A signal in the range of δ 195-205 ppm. Aromatic Carbons: Six distinct signals. The carbon bearing the chlorine (C6) and the carbon bearing the ketone (C7a) will be significantly shifted. Aliphatic Carbons: Two signals for the methylene groups (~δ 25-40 ppm). Methyl Carbon: One signal for the methyl group (~δ 15-20 ppm). |
| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 180. Isotope Peak (M+2): A characteristic peak at m/z = 182 with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Key Fragments: Loss of CO (m/z = 152) and loss of Cl (m/z = 145) are plausible fragmentation pathways. |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1705-1725 cm⁻¹. C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹. C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. |
Potential Applications in Research and Drug Discovery
Given the established biological significance of the indanone scaffold, 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one represents a valuable intermediate for creating novel chemical entities. The specific substitution pattern (6-chloro and 7-methyl) offers a unique electronic and steric profile for probing structure-activity relationships (SAR).
Potential Research Areas:
-
Enzyme Inhibitors: The ketone can be functionalized to introduce pharmacophores that interact with enzyme active sites. Indole-based structures, which can be synthesized from indanones, have been investigated as potent inhibitors of kinases like PERK.[14]
-
GPCR Ligands: The aromatic ring can be further substituted to develop ligands for G-protein coupled receptors, a major class of drug targets.
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Antiviral Agents: Indole derivatives have shown promise as fusion inhibitors for viruses like RSV, suggesting a potential trajectory for this scaffold.[15]
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Probes for Chemical Biology: The compound can be used as a starting point to develop chemical probes for identifying new biological targets.
Safety, Handling, and Storage
The following safety information is extrapolated from Safety Data Sheets (SDS) for structurally similar chlorinated indanones.[3][16][17]
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Hazard Statements:
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Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16][17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
-
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